molecular formula C9H10BrNS B1441083 6-Bromo-thiochroman-3-ylamine CAS No. 885270-59-7

6-Bromo-thiochroman-3-ylamine

Cat. No.: B1441083
CAS No.: 885270-59-7
M. Wt: 244.15 g/mol
InChI Key: LJWRGYCUPKZNCC-UHFFFAOYSA-N
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Description

6-Bromo-thiochroman-3-ylamine is a chemical compound with the IUPAC name 6-bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine . It is a white solid with a molecular weight of 280.62 . The compound has attracted significant interest in the field of chemical research due to its potential applications in various fields of industry and research.


Molecular Structure Analysis

The molecular formula of this compound is C9H10BrNS . The InChI code for the compound is 1S/C9H10BrNS.ClH/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9;/h1-3,8H,4-5,11H2;1H .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 280.62 and its molecular formula is C9H10BrNS .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazolyl Derivatives Synthesis : The synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole involves the creation of 3-amino-thiochromones, highlighting the chemical versatility of 6-Bromo-thiochroman-3-ylamine in producing various derivatives with potential applications in medicinal chemistry (Cozzi & Pillan, 1988).

  • Antifungal Activity : Research on 3-bromo-4-thiochrom(an)ones, closely related to this compound, shows potent antifungal activity. This indicates the potential of this compound derivatives in developing new antifungal agents (Qi Ping, 2003).

  • Phosphorus, Arsenic, and Antimony Ylides Synthesis : The compound has been used in the synthesis of ylides containing the pyrimidinetrione fragments, which could have implications in the development of new compounds in organophosphorus chemistry (Sweidan et al., 2009).

  • Adenosine Receptor Agonist Enhancers : Derivatives of this compound have been studied for their role as allosteric enhancers of the A1 adenosine receptor, which is significant in treating various neurological, cardiovascular, and renal diseases (Chordia et al., 2005).

  • Anticancer Activity in Prostate Cancer : Novel Mannich bases derived from this compound have been synthesized and shown to exhibit moderate cytotoxic activity against prostate cancer cells, suggesting potential in cancer therapy (Demirci & Demirbas, 2019).

  • Synthesis of Bifunctional Ligands : this compound has been used in synthesizing bifunctional oligo-α-aminopyridines and their copper(II) complexes, which could have implications in inorganic chemistry and material science (Hasan et al., 2003).

Biological and Medicinal Applications

  • Radiolabeled Guanine Derivatives : It has been used in the synthesis of radiolabeled analogues of guanine, which are important in the mapping of O(6)-alkylguanine-DNA alkyltransferase, relevant in cancer research (Vaidyanathan et al., 2000).

  • Docking Studies and Antimicrobial Agents : Novel thiazole derivatives incorporating this compound have been synthesized and assessed as antimicrobial agents, indicating its potential in developing new antimicrobial drugs (Khidre & Radini, 2021).

  • Fluorescent Probe in Proteins : The compound has been used for genetic incorporation of a fluorescent amino acid into proteins in yeast, which is a significant advancement in protein engineering and molecular biology (Lee et al., 2009).

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWRGYCUPKZNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=C1C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696266
Record name 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-59-7
Record name 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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